REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].C(N)CN.[C:10]([OH:15])(=[O:14])C(C)C.CCC(C[O:22]C(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[C:1]([O-:5])(=[O:4])[CH:2]=[O:3].[CH:10]([O-:15])=[O:14].[C:2]([O-:22])(=[O:3])[C:1]([O-:5])=[O:4] |f:3.4|
|
Name
|
GS115-MSP10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
flavin mononucleotide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fischer-Porter glass aerosol reaction vessel
|
Type
|
CUSTOM
|
Details
|
the reaction vessel sealed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The vessel was flushed with oxygen
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 5° C
|
Type
|
CUSTOM
|
Details
|
Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC
|
Type
|
CUSTOM
|
Details
|
the progress of the reaction
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].C(N)CN.[C:10]([OH:15])(=[O:14])C(C)C.CCC(C[O:22]C(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[C:1]([O-:5])(=[O:4])[CH:2]=[O:3].[CH:10]([O-:15])=[O:14].[C:2]([O-:22])(=[O:3])[C:1]([O-:5])=[O:4] |f:3.4|
|
Name
|
GS115-MSP10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
flavin mononucleotide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fischer-Porter glass aerosol reaction vessel
|
Type
|
CUSTOM
|
Details
|
the reaction vessel sealed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The vessel was flushed with oxygen
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 5° C
|
Type
|
CUSTOM
|
Details
|
Aliquots (0.20 mL) were removed by syringe through a sampling port (without loss of pressure in the vessel) at regular intervals for analysis by HPLC
|
Type
|
CUSTOM
|
Details
|
the progress of the reaction
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |